3-Hydrazinyl-5-methylpyridine
Description
3-Hydrazinyl-5-methylpyridine is a pyridine derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 3 and a methyl (-CH₃) group at position 5 of the aromatic ring. Its dihydrochloride salt form (this compound dihydrochloride) is synthesized via deprotection of di-tert-butyl 1-(5-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate using HCl in 1,4-dioxane, as described in a European patent . The methyl group enhances lipophilicity compared to unsubstituted hydrazinylpyridines, while the dihydrochloride salt improves aqueous solubility for laboratory handling.
Properties
IUPAC Name |
(5-methylpyridin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-6(9-7)4-8-3-5/h2-4,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYQBIXNSUAWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717377 | |
| Record name | 3-Hydrazinyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035173-64-8 | |
| Record name | 3-Hydrazinyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazinyl-substituted pyridines exhibit diverse properties depending on substituent type and position. Below is an analysis of key analogs:
2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl (-CF₃) at position 5 instead of methyl.
- This enhances metabolic stability, a trait valuable in drug design .
- Applications : Likely used in fluorinated bioactive molecules, such as kinase inhibitors or antimicrobial agents.
2-Hydrazinyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Boronate ester at position 5.
- Properties : The boron-containing group enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating carbon-carbon bond formation in synthetic chemistry .
- Applications : Intermediate in synthesizing biaryl compounds for materials science or pharmaceuticals.
2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one
- Structure: Dihydroquinazolinone core with a methoxypropyl chain.
- Properties: The non-aromatic quinazolinone ring introduces conformational flexibility and hydrogen-bonding capacity, altering binding affinity in biological targets compared to rigid pyridines .
Other Analogs
- 2-Hydrazinyl-3-methylbutanoic acid: Incorporates a carboxylic acid group, enabling ionic interactions in metal coordination or peptide-like conjugates .
- N-Ethylpyrimidin-5-amine : Pyrimidine-based analog with reduced steric hindrance, favoring interactions with flat enzymatic pockets .
Data Tables
Table 1: Structural and Functional Comparison of Hydrazinylpyridine Derivatives
Notes on Data Limitations
- (Pyridine, 3-(3,4-dihydro-5-phenyl-2H-pyrrol-4-yl)-) lacked actionable data, highlighting gaps in publicly available research .
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